molecular formula C14H23NO3 B1669614 Crilvastatin CAS No. 120551-59-9

Crilvastatin

Cat. No.: B1669614
CAS No.: 120551-59-9
M. Wt: 253.34 g/mol
InChI Key: FXAAOALUHHXBSO-ILDUYXDCSA-N
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Description

Crilvastatin is a novel non-competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis. It has shown significant cholesterol-lowering activity, making it a potential therapeutic agent for managing hypercholesterolemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crilvastatin involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the lactone ring: This step involves the cyclization of a hydroxy acid intermediate under acidic conditions.

    Introduction of the side chain: The side chain is introduced through a series of reactions including alkylation and esterification.

    Hydrolysis and purification: The final product is obtained by hydrolyzing the ester and purifying the compound through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Crilvastatin undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting its pharmacological properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Crilvastatin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular cholesterol metabolism and its potential to modulate gene expression.

    Medicine: Explored as a therapeutic agent for lowering cholesterol levels and preventing cardiovascular diseases.

    Industry: Potential applications in the development of cholesterol-lowering drugs and functional foods.

Mechanism of Action

Crilvastatin exerts its effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol. By blocking this pathway, this compound reduces the synthesis of cholesterol in the liver. This inhibition leads to an upregulation of low-density lipoprotein receptors, increasing the clearance of low-density lipoprotein cholesterol from the bloodstream.

Comparison with Similar Compounds

Similar Compounds

Comparison

Crilvastatin is unique due to its non-competitive inhibition mechanism, which differs from the competitive inhibition seen with other statins like Atorvastatin and Simvastatin. This unique mechanism may offer advantages in terms of efficacy and side effect profile, making this compound a promising candidate for further development.

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Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAAOALUHHXBSO-ILDUYXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009438
Record name Crilvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120551-59-9
Record name Crilvastatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crilvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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